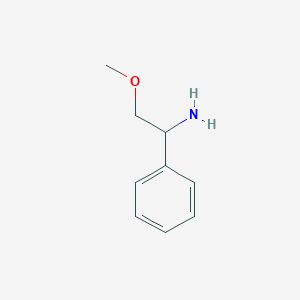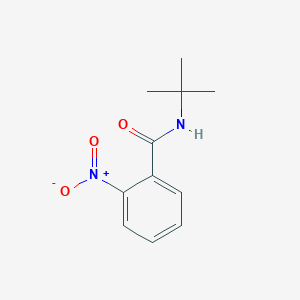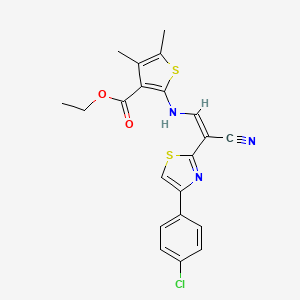
2-(Pentan-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentan-3-yl)piperidine is an organic compound with the molecular formula C10H21N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethylpropyl group attached to the piperidine ring, making it a unique derivative of piperidine.
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
Piperidine derivatives have been reported to exhibit various biological activities, including anticancer effects . For instance, piperine, a piperidine alkaloid, has been shown to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Biochemical Pathways
, piperidine compounds have been associated with various signaling pathways. For example, piperine has been reported to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and others . It also affects multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, and others .
Pharmacokinetics
Piperine, a related compound, has been reported to enhance the bioavailability of several drugs .
Result of Action
Piperidine compounds, such as piperine, have been reported to induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes and proteins . For instance, piperidine derivatives have been found to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism .
Cellular Effects
Piperidine derivatives have been shown to exhibit anticancer properties by inhibiting cell migration and inducing cell cycle arrest .
Molecular Mechanism
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Metabolic Pathways
Piperidine derivatives have been implicated in the metabolism of drugs, particularly through the cytochrome P450 enzyme system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-bromo-2-ethylpropane under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1-bromo-2-ethylpropane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or iridium complexes can facilitate the cyclization and hydrogenation steps required to form the piperidine ring. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pentan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: N-alkylated, N-acylated, and N-sulfonylated piperidines
Applications De Recherche Scientifique
2-(Pentan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals .
Comparaison Avec Des Composés Similaires
- 1-(2-Isocyanoethyl)piperidine
- 3-[2-(3-Chlorophenoxy)ethyl]piperidine
- 1-Methyl-2-(2-pyrrolidinyl)piperidine
- 3-[2-(3,5-Difluorophenoxy)ethyl]piperidine
- 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
Comparison: 2-(Pentan-3-yl)piperidine is unique due to its specific ethylpropyl substitution, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-pentan-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGSSBTCZVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)

![4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2834630.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)




![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
